molecular formula C26H22F2N4O5 B12394880 Cdk9-IN-19

Cdk9-IN-19

Cat. No.: B12394880
M. Wt: 508.5 g/mol
InChI Key: RDOKVGWGKMHBMG-UHFFFAOYSA-N
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Description

Cdk9-IN-19 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, facilitating the transition from transcription initiation to elongation. Dysregulation of CDK9 activity has been implicated in various cancers, making it a valuable target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk9-IN-19 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling reactions. The synthetic route may include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, such as condensation, cyclization, and functional group transformations.

    Introduction of Functional Groups: Specific functional groups are introduced to enhance the compound’s selectivity and potency. This may involve reactions like halogenation, alkylation, or acylation.

    Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Cdk9-IN-19 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Cdk9-IN-19 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the P-TEFb complex, which phosphorylates the C-terminal domain of RNA polymerase II. This phosphorylation is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to transcriptional pausing and downregulation of genes essential for cell survival and proliferation. This mechanism is particularly effective in cancer cells, where CDK9 activity is often upregulated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cdk9-IN-19

This compound stands out due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown efficacy in various cancer models, making it a valuable tool for both research and potential clinical applications .

Properties

Molecular Formula

C26H22F2N4O5

Molecular Weight

508.5 g/mol

IUPAC Name

3-acetyl-7-[[5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidin-2-yl]amino]-4-morpholin-4-ylchromen-2-one

InChI

InChI=1S/C26H22F2N4O5/c1-14(33)22-24(32-7-9-36-10-8-32)18-6-4-16(12-21(18)37-25(22)34)30-26-29-13-19(28)23(31-26)17-5-3-15(27)11-20(17)35-2/h3-6,11-13H,7-10H2,1-2H3,(H,29,30,31)

InChI Key

RDOKVGWGKMHBMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=C(C=C2)NC3=NC=C(C(=N3)C4=C(C=C(C=C4)F)OC)F)OC1=O)N5CCOCC5

Origin of Product

United States

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